4-methylbenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
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Overview
Description
The compound “4-methylbenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone” is a unique chemical with the linear formula C20H26N6O4 . It has a CAS Number of 682775-97-9 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is complex due to its large size and the presence of multiple functional groups. The compound has a molecular weight of 414.468 . Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Hydrazone Synthesis and Structural Analysis
Hydrazones are synthesized through condensation reactions between hydrazides and aldehydes. The structural analysis of these compounds often reveals interesting molecular geometries, hydrogen bonding patterns, and crystal packing, which can influence their physical properties and reactivity. For instance, the crystal structure analysis of various hydrazone compounds shows that they can form stable three-dimensional frameworks through intermolecular hydrogen bonds, such as O—H⋯O, O—H⋯N, and N—H⋯O interactions (Chunbao Tang, 2010).
Photooxidative and Photophysical Properties
Hydrazone compounds have been studied for their photophysical properties and their potential use in photooxidative systems for degrading toxic organic pollutants. The synthesis and characterization of specific hydrazone ligands and their metal complexes have been explored for their luminescence properties and the effect of metal coordination on their photophysical behavior. These studies suggest potential applications in environmental remediation and materials science (P. Barbazán et al., 2008).
Polymorphism and Nonlinear Optical Activity
The polymorphism of hydrazone derivatives and their ability to form stable acentric supramolecular associates in crystal structures have been examined with the goal of designing noncentrosymmetric crystal structures for nonlinear optical applications. This research demonstrates the potential of hydrazone compounds in the field of optoelectronics and materials science (L. Kuleshova et al., 2003).
Metal Complex Synthesis and Characterization
The synthesis and characterization of metal complexes with hydrazone ligands have been explored, highlighting the versatile coordination chemistry of these compounds. Such studies provide insights into the potential applications of hydrazone-metal complexes in catalysis, materials science, and possibly as bioactive compounds due to their structural diversity and interesting chemical properties (Meghana E. Mhadaye & R. Patil, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that hydrazones, a class of compounds to which this molecule belongs, often interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of this compound involves the formation of hydrazones. Aldehydes and ketones can react with hydrazine to form hydrazones . The nitrogen in the hydrazine acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
The formation of hydrazones can impact various biochemical pathways, particularly those involving aldehydes and ketones .
Result of Action
The formation of hydrazones can lead to various effects, depending on the specific targets and pathways involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the formation of hydrazones and, consequently, the compound’s overall action .
Properties
IUPAC Name |
7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methyl-8-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4/c1-12(2)30-11-15(27)10-26-16-17(25(4)20(29)23-18(16)28)22-19(26)24-21-9-14-7-5-13(3)6-8-14/h5-9,12,15,27H,10-11H2,1-4H3,(H,22,24)(H,23,28,29)/b21-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDMAAWNUMGGBG-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC3=C(N2CC(COC(C)C)O)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC3=C(N2CC(COC(C)C)O)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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